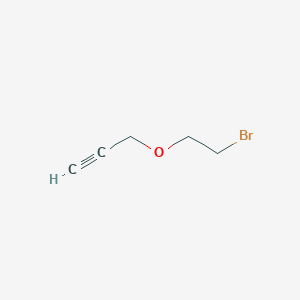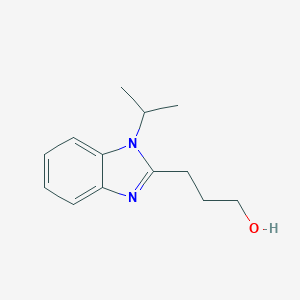
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antifungal, antimicrobial, and potential inhibitory activities against various enzymes and proteins. The structure of benzimidazole derivatives typically includes a fusion of benzene and imidazole rings, which can be further modified to enhance specific properties or activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole structure followed by various functionalization reactions. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation, yielding good results . Similarly, the synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was conducted through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, resulting in a Schiff base . These methods highlight the versatility of synthetic approaches in creating various benzimidazole derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray diffraction analysis. For example, the crystal structure of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was determined through single-crystal X-ray diffraction, and the results were supported by DFT calculations and Hirshfeld surface analysis . These analyses provide detailed insights into the molecular geometry and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the study of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and alkynes using copper-catalyzed azide-alkyne cycloaddition demonstrates the potential for creating compounds with high antifungal activity . Additionally, the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol shows the possibility of obtaining enantiomerically pure compounds with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and molecular docking studies provide insights into the electronic properties and potential biological interactions of these compounds. For example, the vibrational and structural observations of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone reveal information about its nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of benzimidazole derivatives in various fields.
Scientific Research Applications
Volatomics in Medical Diagnostics
Research has explored the use of volatile organic compounds (VOCs), such as propan-1-ol, in non-invasive diagnostics for conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). VOCs serve as potential biomarkers for these conditions, with studies showing promising accuracy in distinguishing between IBS, IBD, and healthy individuals through breath and fecal samples. This application highlights the potential of VOCs in personalized medicine and the need for further studies correlating VOC profiles with disease pathogenesis (Van Malderen et al., 2020).
Downstream Processing in Biotechnology
The compound's relevance extends to biotechnology, particularly in the recovery and purification of diols like 1,3-propanediol from biological production processes. Efficient separation techniques are crucial for reducing costs and enhancing the economic viability of biologically produced chemicals. The review by Xiu and Zeng (2008) discusses the state of methods for diol recovery, emphasizing the need for improved processes regarding yield, purity, and energy consumption (Xiu & Zeng, 2008).
Cytochrome P450 Inhibitors
In pharmacology, the study of chemical inhibitors of cytochrome P450 isoforms, including compounds with benzimidazole structures, is critical for understanding drug-drug interactions and metabolism. The review by Khojasteh et al. (2011) covers the selectivity and potency of these inhibitors, which are essential for predicting metabolic pathways and interactions in drug development (Khojasteh et al., 2011).
Chemical Characterization and Flavor Studies
Another application is in the food industry, where compounds like 1-octen-3-ol contribute to the flavor profile of products. Studies on the characterization of such compounds help in understanding flavor chemistry and developing natural flavoring agents (Maggi et al., 2012).
Ionic Liquids in Green Chemistry
Ionic liquids, including those containing benzimidazole derivatives, are explored for their solvent properties in green chemistry applications. Research into their interactions with biopolymers like cellulose offers insights into environmentally friendly solvents for chemical modifications, highlighting the potential for sustainable industrial processes (Heinze et al., 2008).
properties
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)15-12-7-4-3-6-11(12)14-13(15)8-5-9-16/h3-4,6-7,10,16H,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSZGJFACXKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387520 |
Source


|
| Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
CAS RN |
305347-71-1 |
Source


|
| Record name | 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

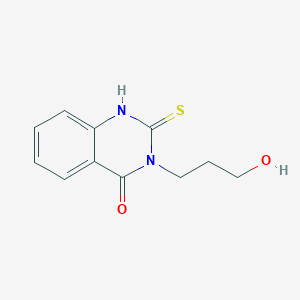
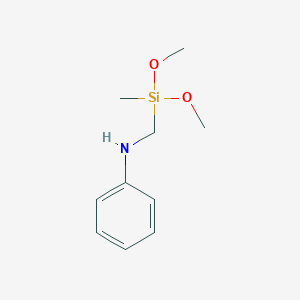
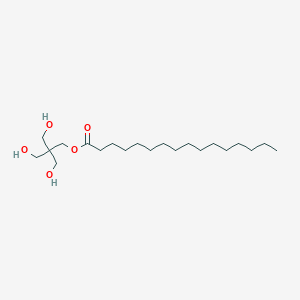
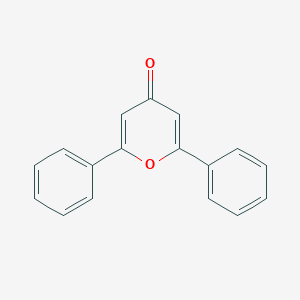
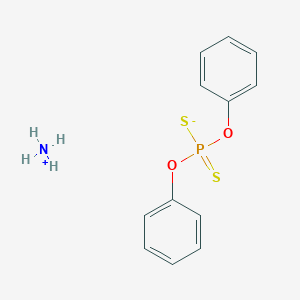
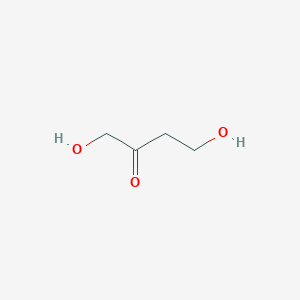
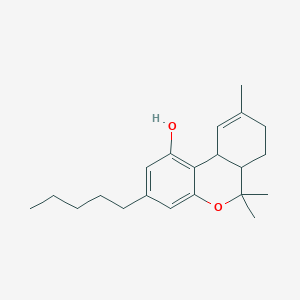
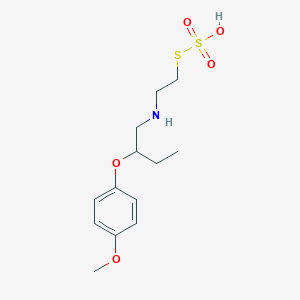
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
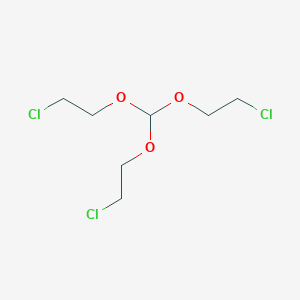
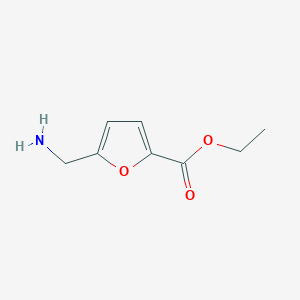
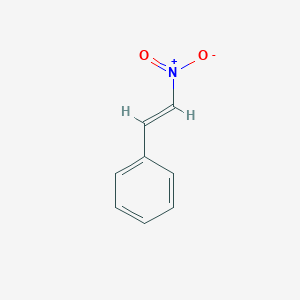
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
